3-(Methylsulfanyl)cyclohex-2-en-1-imine
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Overview
Description
3-(Methylsulfanyl)cyclohex-2-en-1-imine is an organic compound characterized by a cyclohexene ring substituted with a methylsulfanyl group and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)cyclohex-2-en-1-imine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a base to form 3-(Methylsulfanyl)cyclohexanone. This intermediate can then be converted to the desired imine by reacting with an appropriate amine under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)cyclohex-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Substituted cyclohexene derivatives.
Scientific Research Applications
3-(Methylsulfanyl)cyclohex-2-en-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)cyclohex-2-en-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A structurally similar compound with a ketone group instead of an imine group.
3-Methylsulfanylcyclohex-2-en-1-one: Similar structure but with a ketone group instead of an imine group.
Uniqueness
3-(Methylsulfanyl)cyclohex-2-en-1-imine is unique due to the presence of both the methylsulfanyl and imine groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
106055-10-1 |
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Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
3-methylsulfanylcyclohex-2-en-1-imine |
InChI |
InChI=1S/C7H11NS/c1-9-7-4-2-3-6(8)5-7/h5,8H,2-4H2,1H3 |
InChI Key |
WKMJXNNEVAMBEF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=N)CCC1 |
Origin of Product |
United States |
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